molecular formula C14H20N4O3 B6024699 2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide

2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide

Cat. No. B6024699
M. Wt: 292.33 g/mol
InChI Key: HIROUJITJZWZBC-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide, also known as CPI-613, is a novel anticancer agent that has shown promise in the treatment of various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a crucial metabolic pathway for cancer cells.

Scientific Research Applications

2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide has been extensively studied for its anticancer properties. It has been shown to be effective against various types of cancer, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Mechanism of Action

2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide targets the TCA cycle in cancer cells, which is a crucial metabolic pathway for cancer cell survival and proliferation. By inhibiting the TCA cycle, this compound disrupts the energy production and metabolic processes in cancer cells, leading to their death. This compound also induces oxidative stress in cancer cells, which further contributes to their death.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce tumor growth in animal models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to have minimal toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its anticancer properties, making it a well-established model compound for cancer research. However, this compound has some limitations for lab experiments. It is a highly reactive compound that can undergo oxidation and hydrolysis, which can affect its stability and activity. This compound also has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for 2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide research. One area of interest is the development of this compound analogs with improved stability and activity. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, the combination of this compound with other anticancer agents is an area of active research, as it may enhance the efficacy of cancer treatment. Finally, the clinical development of this compound for the treatment of various types of cancer is an area of ongoing investigation.

Synthesis Methods

2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide is synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the condensation of 2-pyridinecarboxaldehyde with hydroxylamine to form 2-pyridyl hydroxylamine. The second step involves the reaction of 2-pyridyl hydroxylamine with 3-(4-morpholinyl)propionaldehyde to form N-(2-pyridyl)-3-(4-morpholinyl)propenal. The third step involves the reaction of N-(2-pyridyl)-3-(4-morpholinyl)propenal with hydroxylamine to form this compound (this compound).

properties

IUPAC Name

(2Z)-2-hydroxyimino-N-(3-morpholin-4-ylpropyl)-2-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c19-14(13(17-20)12-4-1-2-5-15-12)16-6-3-7-18-8-10-21-11-9-18/h1-2,4-5,20H,3,6-11H2,(H,16,19)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIROUJITJZWZBC-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=NO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCNC(=O)/C(=N\O)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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